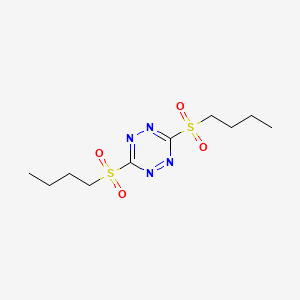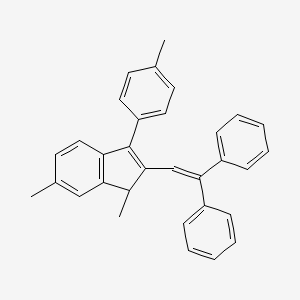![molecular formula C18H30S2Si2 B14192967 {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) CAS No. 833460-61-0](/img/structure/B14192967.png)
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a phenylene core with two methylsulfanyl ethene groups and trimethylsilane substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) typically involves multiple steps. One common route includes the following steps:
Formation of the phenylene core: This can be achieved through the coupling of appropriate aromatic precursors.
Introduction of methylsulfanyl groups: This step involves the addition of methylsulfanyl groups to the ethene moieties, often using thiol-based reagents under controlled conditions.
Attachment of trimethylsilane groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: The trimethylsilane groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Compounds with new functional groups replacing the trimethylsilane groups.
科学的研究の応用
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of {1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its interactions with molecular targets and pathways are under investigation, focusing on its potential to modulate biological processes.
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but lacks the methylsulfanyl groups.
1,4-Dimethylsulfanylbenzene: Similar structure but lacks the trimethylsilane groups.
Uniqueness
{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane) is unique due to the combination of methylsulfanyl and trimethylsilane groups attached to a phenylene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
833460-61-0 |
|---|---|
分子式 |
C18H30S2Si2 |
分子量 |
366.7 g/mol |
IUPAC名 |
trimethyl-[1-methylsulfanyl-2-[4-(2-methylsulfanyl-2-trimethylsilylethenyl)phenyl]ethenyl]silane |
InChI |
InChI=1S/C18H30S2Si2/c1-19-17(21(3,4)5)13-15-9-11-16(12-10-15)14-18(20-2)22(6,7)8/h9-14H,1-8H3 |
InChIキー |
UEGSOGJWMRCGAN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=CC1=CC=C(C=C1)C=C([Si](C)(C)C)SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)


![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)




![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)



